N-Cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is a synthetic organic compound belonging to the class of piperazinecarboxamides. It is a structural analogue of Ipatasertib, a drug under investigation for its potential in cancer treatment []. This compound acts as an intermediate in synthesizing Ipatasertib, a potent and selective inhibitor of AKT kinases, which are often overactive in various types of cancer cells [].
The synthesis of N-Cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide involves multiple steps and is described in detail in patent literature focusing on the production of Ipatasertib []. This multi-step process generally involves reacting commercially available starting materials, followed by purification and characterization of intermediates.
The mechanism of action of N-Cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is not directly addressed in the provided literature as it functions as a synthetic precursor to Ipatasertib. Ipatasertib, the active pharmaceutical ingredient derived from this compound, works by inhibiting AKT kinases, thereby interfering with cell signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to the suppression of tumor growth [, ].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2